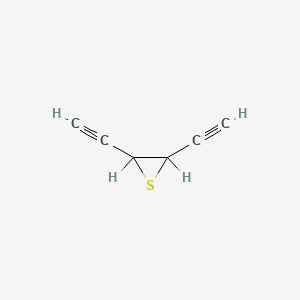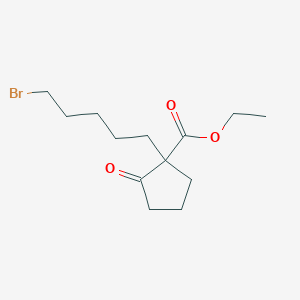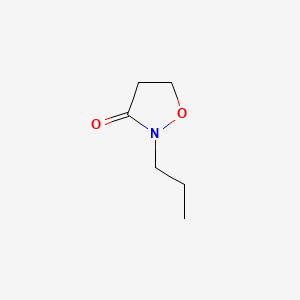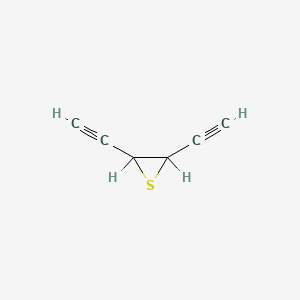![molecular formula C24H30O3 B14661312 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate CAS No. 51572-60-2](/img/structure/B14661312.png)
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a pentyloxy-substituted phenyl group through a prop-2-enoate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-butylphenol with 3-[4-(pentyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.
化学反应分析
Types of Reactions
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
科学研究应用
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate depends on its interaction with molecular targets. In biochemical systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. The phenyl rings may interact with aromatic receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-Butylphenyl 3-[4-(methoxy)phenyl]prop-2-enoate
- 4-Butylphenyl 3-[4-(ethoxy)phenyl]prop-2-enoate
- 4-Butylphenyl 3-[4-(propoxy)phenyl]prop-2-enoate
Uniqueness
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts specific physicochemical properties such as solubility, reactivity, and interaction with biological targets. The length and structure of the alkoxy group can significantly influence the compound’s behavior in various applications, making it distinct from its analogs with shorter or different alkoxy groups.
属性
CAS 编号 |
51572-60-2 |
|---|---|
分子式 |
C24H30O3 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
(4-butylphenyl) 3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H30O3/c1-3-5-7-19-26-22-14-9-21(10-15-22)13-18-24(25)27-23-16-11-20(12-17-23)8-6-4-2/h9-18H,3-8,19H2,1-2H3 |
InChI 键 |
YAXHKAIMVGUEMZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
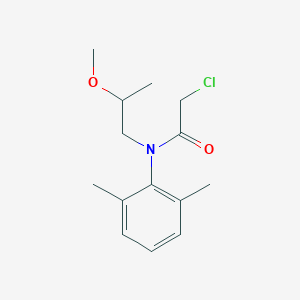


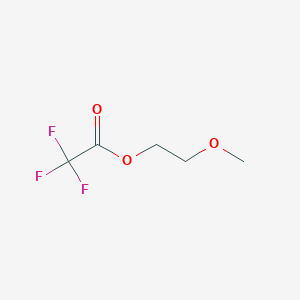
![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
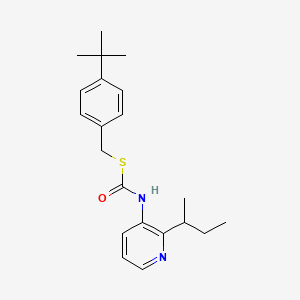
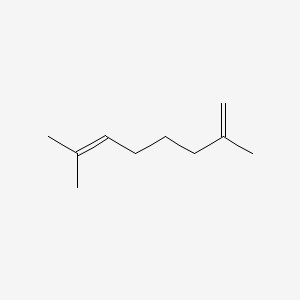
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
